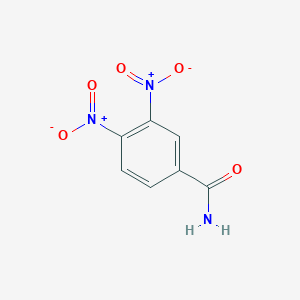

3,4-Dinitrobenzamide

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3,4-dinitrobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5N3O5/c8-7(11)4-1-2-5(9(12)13)6(3-4)10(14)15/h1-3H,(H2,8,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZJXPRIRONCXCN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)N)[N+](=O)[O-])[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50625565 | |

| Record name | 3,4-Dinitrobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50625565 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98604-39-8 | |

| Record name | 3,4-Dinitrobenzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=98604-39-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,4-Dinitrobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50625565 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of Dinitrobenzamide Derivatives

Classical and Established Synthetic Routes for Dinitrobenzamide Compounds

The synthesis of dinitrobenzamide compounds can be achieved through several established routes, primarily involving the formation of an amide bond between a dinitrobenzoic acid derivative and an amine.

Synthesis of Substituted Dinitrobenzamides from Carboxylic Acids and Amines

A fundamental and widely practiced method for synthesizing substituted dinitrobenzamides involves the reaction of a dinitrobenzoic acid with an amine. This can be accomplished directly or, more commonly, through the activation of the carboxylic acid to facilitate the nucleophilic attack by the amine.

A prevalent strategy begins with the conversion of the dinitrobenzoic acid to a more reactive acyl chloride. For instance, 3,5-dinitrobenzoic acid can be refluxed with thionyl chloride (SOCl₂) to produce 3,5-dinitrobenzoyl chloride. nih.gov This intermediate is typically used without extensive purification to prevent degradation. nih.gov The resulting acid chloride is then coupled with a variety of primary or secondary amines, including both linear and cyclic moieties, in a nucleophilic addition-elimination reaction to yield the corresponding N-substituted 3,5-dinitrobenzamides. nih.govnih.gov This method has been successfully employed to generate extensive libraries of dinitrobenzamide derivatives with moderate to good yields. nih.gov

Alternatively, direct condensation of the carboxylic acid and amine can be achieved using coupling agents. Reagents such as N,N'-dicyclohexylcarbodiimide (DCC) activate the carboxylic acid to form an O-acylisourea intermediate, which readily reacts with an amine to form the amide bond. researchgate.net This method is advantageous as it often proceeds under mild conditions.

A classic approach to amide synthesis involves the initial formation of an ammonium (B1175870) salt by reacting the carboxylic acid with ammonium carbonate. Subsequent heating of this salt leads to dehydration and the formation of the primary amide. nih.gov

Table 1: Examples of Synthesized Substituted 3,5-Dinitrobenzamides

| Compound ID | Amine Reactant | Yield (%) | Reference |

| a1 | Aniline | 55 | nih.gov |

| a2 | 4-Methylaniline | 62 | nih.gov |

| a3 | 4-Methoxyaniline | 71 | nih.gov |

| b1 | Piperidine | 88 | nih.gov |

| b2 | Morpholine | 85 | nih.gov |

| 11 | n-Octylamine | 43 | nih.gov |

Multi-Component Condensation Reactions in Dinitrobenzamide Synthesis

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation, offer an efficient pathway to complex molecules and are increasingly applied in medicinal chemistry. researchgate.net While direct MCRs for the synthesis of simple dinitrobenzamides are less common, they are instrumental in creating more complex derivatives. For instance, a one-pot, three-component condensation reaction has been utilized to synthesize thiazolidin-4-one linked 3,5-dinitrobenzamide (B1662146) derivatives. This reaction involves an amine, various substituted aldehydes, and thioglycolic acid, often in the presence of a coupling agent like N,N'-Dicyclohexylcarbodiimide (DCC).

Strategies for Amide Analogue Synthesis

The synthesis of amide analogues of dinitrobenzamides is a key strategy in medicinal chemistry to explore structure-activity relationships. These strategies often involve modifying the amine portion of the molecule or introducing different linkers.

One approach involves using a bifunctional amine in the initial synthesis. For example, starting with an amino alcohol allows for the initial formation of a dinitrobenzamide with a terminal hydroxyl group. This hydroxyl group can then be further functionalized. For instance, it can be converted to a chloride using thionyl chloride and subsequently to an azide, which can then be reduced to a primary amine via the Staudinger reaction. nih.gov This newly introduced amine can then be acylated to create more complex analogues. nih.gov

Another strategy involves the synthesis of N-alkylphenyl-3,5-dinitrobenzamide analogues. researchgate.net This has been explored to understand the role of different substituents on the phenyl ring and the length of the alkyl chain connecting it to the amide nitrogen. researchgate.net These syntheses often start from the corresponding substituted anilines and 3,5-dinitrobenzoyl chloride.

Derivatization Reactions of Dinitrobenzamide

The dinitrobenzamide core can be further modified through various derivatization reactions, leading to a wide range of functionalized molecules with potentially new properties.

Formation of Thiazolidin-4-One Linked Dinitrobenzamide Derivatives

A notable derivatization of dinitrobenzamides is the attachment of a thiazolidin-4-one ring. This has been achieved through a one-pot, three-component reaction of an amine (which forms the dinitrobenzamide), a substituted aldehyde, and thioglycolic acid. plos.org The reaction proceeds via the formation of a Schiff base between the amine and the aldehyde, which then undergoes cyclization with thioglycolic acid. This methodology has been used to create a series of thiazolidin-4-one linked 3,5-dinitrobenzamide derivatives.

Synthesis of Dinitrobenzamide Adducts with Aza Donor Molecules

3,5-Dinitrobenzamide is known to form molecular adducts with various aza donor molecules. These adducts are typically obtained through co-crystallization of 3,5-dinitrobenzamide with the respective aza-donor compound from a suitable solvent like methanol (B129727). Examples of aza donor molecules that form such adducts include 4,4′-bipyridyl, 1,2-bis(4-pyridyl)ethene, and 1,2-bis(4-pyridyl)ethane. These adducts often crystallize as solvates, incorporating the solvent of crystallization into their structure. The primary interaction holding these adducts together is typically cyclic hydrogen bonding involving the amide moiety.

Preparation of Dinitrobenzamide Mustard Prodrugs

Dinitrobenzamide mustards are a significant class of hypoxia-activated prodrugs. nih.gov Their design is predicated on an "electronic switch" mechanism. Under the low-oxygen (hypoxic) conditions characteristic of many solid tumors, the electron-withdrawing nitro group (typically at the 4-position) is enzymatically reduced to an electron-donating hydroxylamine (B1172632) or amine group. This transformation triggers an intramolecular reaction, activating the latent nitrogen mustard moiety to form a highly reactive aziridinium (B1262131) ion, which can then alkylate DNA, leading to cytotoxic effects. nih.gov

The synthesis of these prodrugs often begins with a substituted dinitrobenzoic acid. For instance, a series of 2,4-dinitrobenzamide-5-mustards were prepared starting from 5-chloro-2,4-dinitrobenzoic acid. acs.org A general and versatile synthetic approach involves several key steps, which can be adapted to produce a variety of analogues.

A representative synthesis is the preparation of dinitrobenzamide mustard (DNBM) analogues based on the PR-104A structure. The synthesis can be initiated from a precursor like 2-chloro-3,5-dinitrobenzoic acid. nih.gov The process typically involves:

Protection of the Carboxylic Acid: The synthesis often starts with the protection of the carboxylic acid group, for example, through acid-catalyzed esterification with methanol to form the methyl ester. nih.gov

Introduction of the Mustard Moiety: The protected dinitrobenzoate is then reacted with a nitrogen mustard, such as bis(2-chloroethyl)amine, via nucleophilic aromatic substitution. nih.gov

Deprotection: The protecting group is subsequently removed to yield the final mustard prodrug. For example, a methyl ester can be hydrolyzed using an aqueous base like potassium hydroxide. nih.gov

Variations on this core synthesis allow for the introduction of different leaving groups on the mustard (e.g., bromo, iodo, mesylate) to modulate reactivity and biological activity. acs.orgnih.gov For example, asymmetric mustards can be formed through the selective replacement of a mesylate group with a halide using lithium or sodium halides. acs.org

Table 1: Synthetic Scheme for a Dinitrobenzamide Mustard Prodrug This interactive table outlines a general synthetic pathway for dinitrobenzamide mustard prodrugs.

| Step | Reactants | Reagents/Conditions | Product | Reference |

| 1. Esterification | 2-chloro-3,5-dinitrobenzoic acid, Methanol | Acid catalyst | Methyl 2-chloro-3,5-dinitrobenzoate | nih.gov |

| 2. Mustard Addition | Methyl 2-chloro-3,5-dinitrobenzoate, bis(2-chloroethyl)amine | - | Methyl 2-(bis(2-chloroethyl)amino)-3,5-dinitrobenzoate | nih.gov |

| 3. Hydrolysis | Methyl 2-(bis(2-chloroethyl)amino)-3,5-dinitrobenzoate | Aqueous KOH, Dioxane | 2-(bis(2-chloroethyl)amino)-3,5-dinitrobenzoic acid | nih.gov |

Exploration of Isostere Synthesis

Bioisosterism, the replacement of a functional group with another that retains similar chemical and physical properties, is a key strategy in medicinal chemistry to optimize lead compounds. scripps.edu In the context of dinitrobenzamides, the exploration of isosteres for the amide bond or the nitro groups aims to improve metabolic stability, solubility, and target engagement while potentially discovering novel biological activities. nih.govnih.gov

Amide Bond Isosteres: The amide group is crucial for the structure of these compounds, but it can be susceptible to metabolic cleavage. Replacing the amide bond with more stable mimics is a common objective. nih.gov

Thioamides and Selenoamides: The direct conversion of an amide to a thioamide can be achieved using reagents like Lawesson's reagent, while selenoamides can be prepared using Woollin's reagent. This substitution increases lipophilicity with only minor geometric changes. nih.gov

Ureas and Sulfonamides: Urea is a frequently used amide replacement that conserves the hydrogen bond donor and acceptor pattern. nih.gov Sulfonamides are another class of bioisosteres that can mimic the tetrahedral transition state of amide hydrolysis and often improve hydrophobicity and solubility. nih.gov

Heterocycles: Five-membered heterocycles like 1,2,3-triazoles and oxadiazoles (B1248032) are effective non-classical bioisosteres of the amide bond. They can replicate the planarity and dipole moment of the amide group. nih.gov

Nitro Group Isosteres: The nitro groups are fundamental to the mechanism of action for many dinitrobenzamide derivatives, especially hypoxia-activated prodrugs. However, their replacement is explored to fine-tune electronic properties and metabolic profiles.

Trifluoromethyl Group (CF₃): The CF₃ group is a common isostere for a nitro group. It is strongly electron-withdrawing but is not susceptible to the same metabolic reduction pathways. The synthesis of compounds like N-alkyl-3-nitro-5-trifluoromethylbenzamides demonstrates this strategy, creating analogues of classic dinitrobenzamides. scripps.edunih.gov

Table 2: Common Bioisosteric Replacements for Dinitrobenzamide Moieties This interactive table summarizes key isosteric replacements investigated for dinitrobenzamide derivatives.

| Original Group | Isosteric Replacement | Rationale for Replacement | Reference(s) |

| Amide (-CONH-) | Thioamide (-CSNH-) | Increase lipophilicity, alter electronic properties | nih.gov |

| Amide (-CONH-) | Urea (-NHCONH-) | Maintain H-bond pattern, alter geometry | nih.gov |

| Amide (-CONH-) | Sulfonamide (-SO₂NH-) | Increase hydrophobicity, mimic transition state | nih.gov |

| Amide (-CONH-) | 1,2,3-Triazole | Improve metabolic stability, act as amide surrogate | nih.gov |

| Nitro (-NO₂) | Trifluoromethyl (-CF₃) | Electron-withdrawing, alter metabolic profile | scripps.edunih.gov |

Innovations in Dinitrobenzamide Synthetic Strategies

Recent advancements in the synthesis of dinitrobenzamide derivatives have focused on creating diverse chemical libraries for biological screening and developing more efficient and versatile reaction pathways. These innovations move beyond single modifications to enable complex, multi-step constructions.

One notable strategy involves a multi-step sequence to generate diverse N-substituted 3,5-dinitrobenzamides. This approach, used in the development of antitubercular agents, showcases the versatility of the dinitrobenzamide scaffold. nih.gov The synthesis begins with 3,5-dinitrobenzoic acid and proceeds through several transformations:

Amide Formation: The initial dinitrobenzoic acid is converted to an amide with a functionalized alkyl chain, for example, by reacting it with an amino alcohol.

Activation of a Terminal Group: The terminal hydroxyl group of the alkyl chain is converted into a good leaving group, such as a chloride, by treatment with thionyl chloride. nih.gov

Nucleophilic Substitution: The chloride is then displaced by a nucleophile, such as sodium azide, in an SN2 reaction to introduce a new functional group. nih.gov

Final Functionalization: The newly introduced group (e.g., an azide) is transformed into a reactive handle (e.g., an amine via a Staudinger reaction), which can then be coupled with other molecules, such as another benzoyl chloride, to create more complex, dimeric structures. nih.gov

Another innovative approach involves the use of the Mitsunobu reaction, which allows for the formation of C-O, C-N, and C-S bonds under mild conditions. nih.gov This reaction has been employed in the synthesis of dinitrobenzamide libraries, although it can sometimes lead to unexpected side products, requiring careful purification. nih.gov Furthermore, strategies to attach dinitrobenzamide moieties to other functional molecules, such as stable nitroxide radicals like 4-amino-TEMPO, have been developed. This is achieved by first converting the dinitrobenzoic acid to its more reactive acid chloride form before coupling. researchgate.net These advanced methods enable the construction of highly functionalized and structurally diverse dinitrobenzamide derivatives for exploring new therapeutic applications.

Advanced Spectroscopic and Structural Characterization of Dinitrobenzamide Systems

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the molecular structure of dinitrobenzamide derivatives in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, chemists can deduce the connectivity of atoms and infer details about the electronic environment of different parts of the molecule.

Proton NMR (¹H-NMR) spectroscopy provides specific information about the hydrogen atoms within a molecule. In dinitrobenzamide derivatives, the chemical shifts (δ) of the aromatic protons are significantly influenced by the strong electron-withdrawing effects of the two nitro (NO₂) groups and the amide (CONH₂) group. These groups deshield the aromatic protons, causing their signals to appear at a lower field (higher ppm values) compared to unsubstituted benzene (B151609).

The splitting patterns of these signals, governed by spin-spin coupling, reveal the substitution pattern on the aromatic ring. For a 3,4-disubstituted pattern, the protons on the ring typically exhibit a complex splitting pattern due to their different chemical environments and coupling interactions. For instance, studies on related nitroaromatic compounds show aromatic proton signals appearing in the range of δ 7.00–8.54 ppm. nih.govmdpi.com The protons of the amide group (-CONH₂) typically appear as a broad singlet, with a chemical shift that can vary depending on the solvent and concentration.

Table 1: Representative ¹H-NMR Chemical Shift Ranges for Protons in Dinitrobenzamide Systems This table is illustrative and actual values can vary based on the specific derivative and solvent used.

| Proton Type | Typical Chemical Shift (δ) Range (ppm) | Multiplicity |

| Aromatic (H-2, H-5, H-6) | 7.5 - 9.0 | Doublet, Doublet of doublets, etc. |

| Amide (-CONH₂) | 5.5 - 8.5 | Broad Singlet |

¹³C-NMR Analysis of Dinitrobenzamide Derivatives

Carbon-13 NMR (¹³C-NMR) spectroscopy complements ¹H-NMR by providing information about the carbon skeleton of the molecule. In dinitrobenzamide derivatives, the chemical shifts of the carbon atoms are also heavily influenced by the substituents. researchgate.netresearchgate.net

The carbonyl carbon of the amide group is characteristically found far downfield. The aromatic carbons directly bonded to the electron-withdrawing nitro groups are significantly deshielded and appear at lower field values compared to the other aromatic carbons. In contrast, the carbons at positions ortho and para to the nitro groups experience different degrees of shielding. For example, in analogous 1,3,4-thiadiazole (B1197879) derivatives, the aromatic carbons resonate over a wide range from 118.2 to 158.0 ppm. nih.gov This technique is crucial for confirming the carbon framework and the substitution pattern on the benzene ring. researchgate.net

Table 2: Representative ¹³C-NMR Chemical Shift Ranges for Carbons in Dinitrobenzamide Systems This table is illustrative and actual values can vary based on the specific derivative and solvent used.

| Carbon Type | Typical Chemical Shift (δ) Range (ppm) |

| Carbonyl (-C =O) | 160 - 170 |

| Aromatic (C-NO₂) | 145 - 155 |

| Aromatic (C-H) | 120 - 140 |

| Aromatic (C-CONH₂) | 130 - 145 |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is a powerful analytical technique that provides precise information about the three-dimensional structure of a molecule in the solid state. carleton.edubruker.com It allows for the accurate determination of bond lengths, bond angles, and intermolecular interactions, which are fundamental to understanding a compound's physical and chemical properties. rigaku.comrigaku.com

Single crystal X-ray diffraction (SC-XRD) is the definitive method for elucidating the atomic arrangement in crystalline solids. anl.gov When 3,4-dinitrobenzamide or its derivatives form suitable single crystals, SC-XRD can reveal the exact conformation of the molecule and how multiple molecules pack together in the crystal lattice. This analysis details crucial intermolecular interactions, such as hydrogen bonding involving the amide group and potential π-π stacking interactions between the aromatic rings. These interactions govern the material's solid-state properties. Structural elucidation of new pyrazolo[3,4-d]pyrimidines has been successfully achieved using this technique. mdpi.com

Table 3: Example Crystallographic Data for a Hypothetical this compound-Containing Complex This table presents typical parameters obtained from a single crystal X-ray diffraction study.

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.54 |

| b (Å) | 12.33 |

| c (Å) | 9.78 |

| β (°) | 105.2 |

| Volume (ų) | 992.1 |

| Key Bond Length (C-N) | ~1.48 Å |

| Key Bond Angle (O-N-O) | ~124° |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is a primary tool for determining the molecular weight of a compound and can also provide structural information through the analysis of fragmentation patterns. nist.gov

For this compound, MS analysis would confirm its molecular weight. The molecular ion peak (M+) would be observed, providing direct evidence of the compound's elemental composition. High-resolution mass spectrometry can determine the exact mass, allowing for the calculation of the molecular formula.

The fragmentation pattern observed in the mass spectrum offers clues to the molecule's structure. The presence of two nitro groups often leads to characteristic fragmentation pathways, including the loss of NO (30 amu) and NO₂ (46 amu) fragments. The amide group can also fragment in predictable ways. Distinguishing between isomers, such as this compound and 3,5-dinitrobenzamide (B1662146), can be challenging with basic MS. However, tandem mass spectrometry (MS-MS) can enhance specificity by isolating the molecular ion and inducing further fragmentation, often revealing subtle differences in the fragmentation patterns that allow for unambiguous identification. nih.govresearchgate.net

Table 4: Potential Mass Spectrometry Fragments for this compound (Molecular Weight: 211.14 g/mol ) This table lists hypothetical fragments based on common fragmentation pathways for nitroaromatic compounds.

| m/z Value | Possible Fragment Identity |

| 211 | [M]⁺ (Molecular Ion) |

| 194 | [M - NH₃]⁺ |

| 181 | [M - NO]⁺ |

| 165 | [M - NO₂]⁺ |

| 119 | [M - NO₂ - NO₂]⁺ |

| 104 | [C₆H₄CO]⁺ |

| 76 | [C₆H₄]⁺ |

Atmospheric Pressure Chemical Ionization-Mass Spectrometry (MS-APCI)

Atmospheric Pressure Chemical Ionization (APCI) is a soft ionization technique used in mass spectrometry that is well-suited for the analysis of polar and relatively less polar, thermally stable compounds with molecular weights typically below 1500 Da. sigmaaldrich.com The process involves the sample being vaporized in a heated nebulizer and then ionized through ion-molecule reactions at atmospheric pressure. sigmaaldrich.comnist.gov A corona discharge creates reactant ions from the solvent vapor, which then transfer a proton to or from the analyte molecule (M). nist.govnih.gov

In positive-ion mode, this typically results in the formation of a protonated molecule, [M+H]⁺. nist.govnih.gov Conversely, in negative-ion mode, a deprotonated molecule, [M-H]⁻, is commonly observed. nist.govnih.gov This makes APCI a powerful tool for determining the molecular weight of analytes.

For a compound like this compound (C₇H₅N₃O₅, Molecular Weight: 211.13 g/mol ), one would anticipate specific ions depending on the mode used. In negative-ion APCI-MS, the primary ion observed would be the deprotonated molecule [M-H]⁻ at a mass-to-charge ratio (m/z) of 210.1. This is consistent with findings for structurally similar compounds; for instance, the negative ion APCI mass spectrum of dinitrobenzoic acid (MW 222) shows an intense [M-H]⁻ ion as the base peak. nih.gov

The ionization process is highly dependent on the chemistry of the analyte and the solvents used. nist.govnih.gov The technique is particularly useful for compounds that are not sufficiently polar for electrospray ionization (ESI) but are thermally stable enough to be vaporized. sigmaaldrich.com

Table 1: Expected APCI-MS Ions for this compound

| Ionization Mode | Expected Ion | Calculated m/z | Notes |

|---|---|---|---|

| Negative | [M-H]⁻ | 210.1 | Resulting from deprotonation of the amide group. |

| Positive | [M+H]⁺ | 212.1 | Resulting from protonation, likely on the amide oxygen or a nitro group oxygen. |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Spectroscopic techniques such as Infrared (IR) and Ultraviolet-Visible (UV-Vis) are fundamental for elucidating the structural features of molecules. They provide information on functional groups and electronic transitions within the molecule.

Infrared (IR) Spectroscopy

IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes transitions between vibrational energy states. lcms.cz Different functional groups absorb at characteristic frequencies, providing a molecular "fingerprint." lcms.cz

The key characteristic absorption bands for a dinitrobenzamide compound include:

N-H Stretching: The amide group (-CONH₂) typically shows two bands in the region of 3400-3100 cm⁻¹ corresponding to the symmetric and asymmetric stretching vibrations of the N-H bonds.

C=O Stretching (Amide I band): A strong absorption peak is expected between 1680 and 1630 cm⁻¹ due to the carbonyl stretch.

N-O Stretching (Nitro groups): The two nitro groups (-NO₂) give rise to strong, characteristic absorptions. These are typically observed as two distinct bands: an asymmetric stretch around 1550-1520 cm⁻¹ and a symmetric stretch around 1350-1340 cm⁻¹.

Aromatic C-H and C=C Stretching: Absorptions corresponding to the aromatic ring are also expected, including C-H stretching just above 3000 cm⁻¹ and C=C ring stretching vibrations in the 1600-1450 cm⁻¹ region.

Table 2: Characteristic IR Absorption Frequencies for Dinitrobenzamide Systems (based on 3,5-Dinitrobenzamide data)

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Amide (-NH₂) | N-H Asymmetric & Symmetric Stretch | 3400 - 3100 | Medium-Strong |

| Carbonyl (C=O) | C=O Stretch (Amide I) | 1680 - 1630 | Strong |

| Nitro (-NO₂) | Asymmetric N-O Stretch | 1550 - 1520 | Strong |

| Nitro (-NO₂) | Symmetric N-O Stretch | 1350 - 1340 | Strong |

| Aromatic Ring | C=C Stretch | 1600 - 1450 | Variable |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy probes the electronic transitions within a molecule by measuring its absorption of UV or visible light. msu.edu Molecules containing π-systems or atoms with non-bonding electrons (n-electrons) can absorb energy in this region, promoting an electron to a higher energy molecular orbital. bit.edu.cn The parts of a molecule that absorb light are known as chromophores. bit.edu.cn

For this compound, the chromophores are the benzene ring and the two nitro groups. The presence of these conjugated systems means the molecule is expected to absorb strongly in the UV region. The key electronic transitions are:

π → π* transitions: These occur in molecules with conjugated π systems, such as the aromatic ring. They are typically high-energy transitions resulting in strong absorption bands. The added conjugation from the nitro and benzamide (B126) groups influences the exact wavelength.

n → π* transitions: These lower-energy transitions involve promoting a non-bonding electron (from the oxygen atoms of the nitro and carbonyl groups) to an anti-bonding π* orbital. These absorptions are generally weaker than π → π* transitions.

Studies on similar dinitro-aromatic compounds confirm that they exhibit strong absorption in the UV range. researchgate.netepa.gov For example, iron(III) complexes with substituted aromatic groups show maximum absorption bands between 270-380 nm. nih.gov The specific λ-max (wavelength of maximum absorbance) for this compound would be influenced by the solvent polarity, as intermolecular interactions can affect the energy of the electronic transitions. nih.gov

Table 3: Expected UV-Vis Absorption Data for this compound

| Electronic Transition | Chromophore | Expected Wavelength Region (nm) | Relative Intensity |

|---|---|---|---|

| π → π | Dinitro-substituted benzene ring | 200 - 300 | Strong |

| n → π | C=O and -NO₂ groups | > 300 | Weak |

Computational Chemistry and Theoretical Investigations of Dinitrobenzamide Chemical Systems

Density Functional Theory (DFT) Calculations on Dinitrobenzamide Structures and Reactivity

Density Functional Theory (DFT) is a widely utilized quantum mechanical method for investigating the electronic structure and properties of molecules. DFT calculations have been applied to study the structural characteristics and reactivity profiles of dinitrobenzamide analogues. dntb.gov.uaresearchgate.netresearchgate.net This method is effective in calculating various parameters, including molecular geometry, electronic properties, and reactivity descriptors. researchgate.netnih.gov DFT is recognized for its balance of computational efficiency and accuracy in describing the electronic structure of matter. aps.orgfortunejournals.com

Electronic Structure Computations

Electronic structure computations, often performed using DFT, aim to describe the distribution of electrons within a molecule. This provides fundamental information about the molecule's stability, bonding, and potential reaction pathways. ornl.govmcbu.edu.tr For dinitrobenzamide systems, these calculations can reveal details about the molecular orbitals, charge distribution, and energy levels, which are crucial for understanding their behavior in chemical reactions and interactions. researchgate.netnih.gov The treatment of electron-electron interactions is a key aspect of these calculations, and while approximations are involved, modern DFT methods have been successfully applied to a wide range of systems. aps.orgfortunejournals.comornl.gov

Molecular Electrostatic Surface Potential (MESP) Analysis

Molecular Electrostatic Surface Potential (MESP) analysis is a computational technique used to visualize and quantify the charge distribution on the surface of a molecule. nih.govchemrxiv.orguni-muenchen.dechemrxiv.org The MESP surface indicates regions of positive and negative electrostatic potential, which are indicative of areas likely to be involved in electrostatic interactions with other molecules. chemrxiv.orguni-muenchen.de Negative potential regions typically correspond to electron-rich areas, such as lone pairs and pi bonds, while positive regions indicate electron-deficient areas. chemrxiv.org For dinitrobenzamide derivatives, MESP analysis can help identify potential sites for electrophilic and nucleophilic attack, providing insights into their reactivity. nih.govnih.gov MESP topology parameters, such as spatial minima and potential at nuclei, can offer a quantitative understanding of these electrostatic features. chemrxiv.orgchemrxiv.org

Molecular Dynamics (MD) Simulations for Conformational and Interaction Studies

Molecular Dynamics (MD) simulations are powerful computational tools used to study the time-dependent behavior and dynamic properties of molecular systems. mdpi.comresearchgate.net These simulations provide insights into the conformational flexibility of molecules and their interactions with their environment, including biological targets. mdpi.comresearchgate.net MD simulations can replicate real-time biological events at an atomic level, helping to understand conformational changes and complex formation. researchgate.netmdpi.com For dinitrobenzamide chemical systems, MD simulations can be employed to explore the different possible conformations of the molecule in various environments and to study how these conformations might change upon interaction with other molecules, such as proteins. mdpi.comnih.govresearchgate.netnih.govmdpi.com This is particularly relevant for understanding the behavior of dinitrobenzamide derivatives in biological systems and their potential binding to target sites.

Molecular Docking Studies of Dinitrobenzamide Derivatives with Biological Targets

Ligand-Target Binding Mode Prediction

Predicting the precise binding mode of a ligand within a target protein's binding site is a key outcome of molecular docking studies. nih.govnih.govbiosolveit.dearxiv.orgmdpi.com For dinitrobenzamide derivatives, docking calculations predict how these molecules might fit into the active site of a target protein and which specific amino acid residues they might interact with. nih.govresearchgate.net This information is crucial for understanding the molecular basis of their activity and for guiding the design of new derivatives with improved binding characteristics. biosolveit.de Docking tools explore various possible orientations and conformations of the ligand within the binding site and score them based on predicted binding energy. researchgate.netnih.gov

Pharmacophore Modeling for Lead Optimization

Quantitative Structure-Activity Relationship (QSAR) Modeling of Dinitrobenzamide Analogues

Quantitative Structure-Activity Relationship (QSAR) modeling plays a significant role in understanding the relationship between the structural features of chemical compounds and their biological activities. For dinitrobenzamide analogues, QSAR studies have been employed to elucidate the molecular properties that govern their activity across various biological targets, facilitating the design and prediction of more potent derivatives.

Research has explored the QSAR of dinitrobenzamide derivatives for different applications, including herbicidal, antibacterial, and antitubercular activities. Studies on 3-nitro-2,4,6-trihydroxy benzamide (B126) and thio-amide derivatives, investigated for their potent herbicidal activity via the inhibition of photosynthetic electron transport, have utilized QSAR analysis rna-society.org. These studies correlated herbicidal activity with topological, 3D structure-dependent thermodynamic, and charge-dependent descriptors rna-society.org. Key descriptors showing appreciable correlation with activity included partition coefficient (log P), Wienier Index (WienI), and specific polarisability (Sppol) rna-society.org. The presence of hydroxy and nitro groups, quantified by SsOHcount and SddsN (nitro) count, was identified as particularly relevant for determining photosynthetic inhibitory efficiency.

Different QSAR methodologies, including multiple linear regression (MLR) and k-nearest neighbor (kNN-MFA) based 3D-QSAR, have been applied to these benzamide derivatives. For instance, a 2D-QSAR model for 3-nitro-2,4,6-trihydroxy benzamide derivatives showed a correlation coefficient (r²) of 0.8544 and a cross-validated squared correlation coefficient (q²) of 0.7139, with an external predictive ability (pred_r²) of 0.7753. A kNN-MFA based 3D-QSAR model also demonstrated good correlative and predictive capabilities.

| QSAR Model Type | r² / R² | q² | pred_r² | Activity Studied | Reference |

|---|---|---|---|---|---|

| 2D-QSAR (MLR) | 0.8544 | 0.7139 | 0.7753 | Photosynthetic electron transport inhibition | |

| 3D-QSAR (kNN-MFA) | - | Good | Good | Photosynthetic electron transport inhibition | |

| 2D QSAR (SA-MLR) | 0.892 | 0.819 | - | Antitubercular activity | |

| 3D QSAR (SA KNN) | - | 0.722 | - | Antitubercular activity |

Quantitative structure-activity relationship analysis has also been conducted on N-(2-hydroxy-4(or 5)-nitro/aminophenyl)benzamide and phenylacetamide derivatives for their antibacterial activity against drug-resistant Staphylococcus aureus. This analysis indicated that the presence of NO2 and OH groups on the phenyl ring attached to the benzamide moiety was important for improving potency.

Furthermore, QSAR studies have been performed on nitrobenzamide derivatives to design novel antitubercular agents. Both 2D and 3D QSAR approaches, including MLR and kNN–MFA, were employed to identify key structural requirements for optimizing antitubercular activity. Statistical models with good parameters (e.g., 2D QSAR with r² = 0.892, q² = 0.819; 3D QSAR with q² = 0.722) were developed, and positively contributing descriptors were identified to guide the design of new chemical entities. Pharmacophore mapping studies, sometimes involving dinitrobenzamide derivatives, have also been used to identify crucial features for biological response, such as in the context of DprE1 inhibitors for tuberculosis. The design and synthesis of 3,5-dinitrobenzamide (B1662146) derivatives containing fused ring moieties have also been reported, with their antitubercular activity suggesting avenues for further structure-activity relationship investigations.

These QSAR investigations collectively highlight the importance of specific structural features and physicochemical properties, such as the presence and position of nitro and hydroxyl groups, lipophilicity (log P), and molecular topology, in determining the biological activity of dinitrobenzamide analogues. The predictive models developed through these studies serve as valuable tools for the rational design and optimization of dinitrobenzamide-based compounds with tailored activities.

Mechanistic Studies of Dinitrobenzamide Compounds in Biochemical and Biological Systems

Investigation of Enzyme-Mediated Nitroreduction Pathways of Dinitrobenzamide Prodrugs

The efficacy of dinitrobenzamide prodrugs is fundamentally linked to their metabolic activation through the reduction of their nitro groups. This bioactivation is not a spontaneous process but is catalyzed by specific enzymes, initiating a cascade that leads to cellular toxicity.

Nitroreductases (NTRs) are a family of flavoenzymes that catalyze the NAD(P)H-dependent reduction of nitroaromatic and nitroheterocyclic compounds. oup.com These enzymes are critical for the activation of dinitrobenzamide prodrugs. nih.gov The process involves the transfer of electrons to the nitro group, a mechanism that is central to the prodrug's mode of action. mdpi.com Bacterial nitroreductases, such as the one found in Escherichia coli (NTR), have been extensively studied for their ability to activate dinitrobenzamide prodrugs like CB1954 (5-(aziridin-1-yl)-2,4-dinitrobenzamide). nih.govacs.org

NTRs are typically homodimeric enzymes, with each subunit weighing between 24 and 30 kDa, and contain FMN as a cofactor. oup.com The activation process follows a ping-pong bi-bi kinetic mechanism, where the FMN group cycles between its oxidized and reduced states. oup.com Crystal structure analyses of E. coli NTR complexed with dinitrobenzamide prodrugs reveal specific interactions within the enzyme's active sites. nih.gov For instance, the aziridinyl-dinitrobenzamide prodrug CB1954 binds differently in the two active sites of the homodimeric enzyme. nih.gov In one active site, the 2-nitro group is positioned for reduction, while in the other, the 4-nitro group is poised for reduction, explaining why both nitro groups can be reduced. nih.gov The nitro groups of the prodrug form direct hydrogen bond contacts with amino acid residues in the enzyme's active site, such as Ser40, Asn71, Thr41, and Lys14. nih.gov

These enzymes are categorized as Type I, or oxygen-insensitive, nitroreductases. oup.com They catalyze the reduction of the nitro group via a two-electron transfer, forming nitroso and hydroxylamino intermediates. oup.com This is a key feature, as it avoids the formation of nitro anion radicals that would otherwise be re-oxidized by molecular oxygen in a futile cycle, a characteristic of oxygen-sensitive (Type II) nitroreductases. nih.gov

The enzymatic reduction of the nitro group on a dinitrobenzamide is the initial step in its conversion to a highly reactive cytotoxic agent. mdpi.comacs.org The reduction of a nitro group to a hydroxylamino derivative is a critical activation step. oup.com For the dinitrobenzamide prodrug CB1954, activation by E. coli nitroreductase transforms it into a potent DNA-crosslinking agent. acs.org The liver is a primary site for the metabolism of xenobiotic compounds, where enzymes like cytochrome P450s can convert them into chemically reactive metabolites that lead to cytotoxicity. ku.edu

The metabolism of dinitro-aromatic compounds, such as dinitrobenzenes (DNBs), primarily involves nitro group reduction. nih.gov The resulting metabolites can then cause cellular damage. Once the nitro group is reduced, the resulting species can be highly reactive. For example, the reduction of dinitrobenzamide prodrugs can lead to the formation of metabolites that act as bifunctional alkylating agents, capable of cross-linking DNA. This DNA damage blocks essential cellular processes like replication and transcription, ultimately leading to cell death. nih.gov The generation of these toxic metabolites is a deliberate strategy in approaches like gene-directed enzyme prodrug therapy (GDEPT), where a non-native enzyme (like a bacterial nitroreductase) is expressed in target cells to specifically activate a systemically administered, non-toxic prodrug at the desired site. nih.govacs.org

Table 1: Properties of Bacterial Nitroreductases

| Property | Description | Reference |

|---|---|---|

| Enzyme Type | Oxygen-insensitive (Type I) flavoenzymes | oup.com |

| Structure | Homodimers with 24–30 kDa subunits | oup.com |

| Cofactor | Flavin mononucleotide (FMN) | oup.commdpi.com |

| Electron Donor | NAD(P)H | oup.com |

| Kinetic Mechanism | Ping–pong bi–bi | oup.com |

| Inhibitors | Dicoumarol, p-hydroxymercuribenzoate | oup.com |

Target Identification and Interaction Studies for Dinitrobenzamide Derivatives

Once activated, dinitrobenzamide metabolites exert their cytotoxic effects by interacting with specific intracellular targets. Key targets include essential enzymes in pathogenic bacteria and the DNA of replicating cells.

Dinitrobenzamides (DNBs) have been identified as potent inhibitors of Decaprenyl-phosphoryl-ribose 2′-epimerase 1 (DprE1), an essential enzyme in Mycobacterium tuberculosis (Mtb). acs.orgnih.govbham.ac.uk DprE1 is a critical flavoenzyme involved in the biosynthesis of the mycobacterial cell wall, specifically catalyzing a key epimerization step in the formation of arabinogalactan (B145846) and lipoarabinomannan. acs.orgnih.gov Its location in the periplasm makes it a vulnerable target. acs.org

The inhibition of DprE1 by dinitrobenzamides is a covalent and irreversible process. acs.orgnih.gov The mechanism involves the reduction of an aromatic nitro group on the DNB molecule by the reduced flavin adenine (B156593) dinucleotide (FAD) cofactor within the DprE1 active site, forming a reactive nitroso intermediate. nih.govresearchgate.netresearchgate.net This nitroso species is then attacked by the thiol group of a specific cysteine residue, Cys387, in the DprE1 active site. nih.govnih.gov This results in the formation of a covalent bond between the inhibitor and the enzyme, leading to its permanent inactivation. nih.govresearchgate.net Mutations in the dprE1 gene that lead to a substitution of this cysteine residue (e.g., C387S or C387G) confer resistance to DNBs and other related inhibitors like benzothiazinones (BTZ). nih.govnih.gov

In the context of cancer therapy, dinitrobenzamide prodrugs are designed to be activated under the hypoxic conditions often found in solid tumors. The activation of prodrugs such as 5-(aziridin-1-yl)-2,4-dinitrobenzamide (CB1954) by nitroreductase enzymes converts them into potent DNA-crosslinking agents. acs.org DNA-protein crosslinks (DPCs) are highly deleterious lesions that can block DNA replication and transcription. nih.govnih.gov

The mechanism involves the reduction of the nitro groups to form reactive intermediates. These activated metabolites can then form covalent bonds with DNA bases. For a compound like CB1954, which contains an aziridine (B145994) ring, the reduction of one nitro group enhances the alkylating potential of the aziridine, allowing it to react with a nucleophilic site on DNA (e.g., a guanine (B1146940) base). The subsequent reduction of the second nitro group can activate the molecule to react with another site, resulting in a DNA interstrand or intrastrand cross-link. acs.org This bifunctional alkylation effectively ties the two strands of DNA together or creates a lesion within a single strand, triggering cell cycle arrest and apoptosis. nih.gov

Table 2: Dinitrobenzamide (DNB) Interaction with DprE1 in M. tuberculosis

| Feature | Description | Reference |

|---|---|---|

| Target Enzyme | Decaprenyl-phosphoryl-ribose 2′-epimerase 1 (DprE1) | acs.orgnih.govbham.ac.uk |

| Mechanism of Inhibition | Covalent, irreversible binding | acs.orgnih.gov |

| Key Amino Acid Residue | Cysteine 387 (Cys387) | nih.govnih.gov |

| Activation Step | Reduction of the nitro group by DprE1's flavin cofactor to a nitroso intermediate | nih.govresearchgate.netresearchgate.net |

| Resistance Mechanism | Mutation of Cys387 in DprE1 | nih.govnih.gov |

| Cellular Consequence | Inhibition of arabinan (B1173331) biosynthesis, disruption of cell wall integrity | bham.ac.uknih.gov |

Cellular Response Investigations in Preclinical Models

The cellular response to dinitrobenzamide compounds in preclinical models varies depending on the target and mechanism of action. In M. tuberculosis, the inhibition of DprE1 by dinitrobenzamides disrupts the synthesis of the arabinan layer of the cell wall. bham.ac.uknih.gov This disruption of cell wall integrity leads to observable phenotypic changes, including swelling of the bacteria, eventual cell lysis, and death. bham.ac.uk Whole-cell activity assays demonstrate that these compounds can inhibit mycobacterial growth at low concentrations. nih.govresearchgate.net

In cancer cell line models used for gene-directed enzyme prodrug therapy (GDEPT), the response is contingent on the expression of the activating nitroreductase enzyme. acs.org Cells that are engineered to express an enzyme like E. coli NTR become highly sensitized to a dinitrobenzamide prodrug such as CB1954. acs.org Upon administration of the prodrug, these cells internalize it, reduce it to its cytotoxic form, and suffer extensive DNA damage through cross-linking. This leads to the induction of cell death pathways. acs.org The assessment of drug response in cultured cell lines often involves constructing dose-response curves and measuring metrics such as the concentration of half-maximal inhibition (IC50). mdpi.com For dinitrobenzamides, this would demonstrate a potent cytotoxic effect in NTR-expressing cells compared to non-expressing control cells. Therapy-induced senescence is another possible cellular response to DNA-damaging agents. mdpi.com

Cytotoxicity Evaluation in In Vitro Tumor Cell Lines

The cytotoxic potential of dinitrobenzamide derivatives has been assessed across various human tumor cell lines. While specific data for 3,4-Dinitrobenzamide is not extensively detailed in the reviewed literature, studies on closely related dinitrobenzamide compounds provide insight into the structure-activity relationships that govern their anti-tumor effects.

For instance, the dinitrobenzamide mustard prodrugs, which are activated to become potent DNA-crosslinking agents, have demonstrated significant cytotoxicity. Research has focused on compounds like CB1954 (5-(aziridin-1-yl)-2,4-dinitrobenzamide), which, upon activation by the enzyme nitroreductase, becomes a powerful cytotoxic agent. nih.gov The cytotoxicity of such compounds is often evaluated by determining their half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro. altogenlabs.com

Studies on other dinitrobenzamide derivatives, such as nitro-chloromethylindolines, have also shown potent cytotoxic activity. For example, the S-enantiomers in this class were found to be approximately 65-fold more cytotoxic than the R-enantiomers in cell line assays. researchgate.net

The following table presents representative data on the cytotoxicity of various dinitrobenzamide derivatives against different cancer cell lines.

Table 1: Cytotoxicity of Dinitrobenzamide Derivatives in Human Cancer Cell Lines This table is interactive. You can sort and filter the data.

| Compound Class | Specific Derivative | Cancer Cell Line | IC50 Value (µM) | Reference |

|---|---|---|---|---|

| Dinitroaziridinylbenzamide | CB1954 | Not Specified | Varies with NTR expression | nih.gov |

| Nitro-chloromethylindoline | S-enantiomer | Not Specified | ~65-fold more potent than R-enantiomer | researchgate.net |

| Dinitrobenzamide Mustard | PR-104A | Ovarian Carcinoma | Not Specified | nih.gov |

Assessment of Cell Death Induction by Enzyme/Prodrug Combinations

A key area of investigation for dinitrobenzamide compounds is their use in gene-directed enzyme prodrug therapy (GDEPT). This strategy involves the introduction of a non-human enzyme into tumor cells, which then specifically activates a systemically administered, non-toxic prodrug into a potent cytotoxic agent at the tumor site.

The E. coli nitroreductase (NTR) enzyme is a central player in this therapeutic approach, particularly for activating dinitrobenzamide prodrugs. nih.gov The enzyme catalyzes the reduction of the nitro groups on the benzamide (B126) ring to hydroxylamines, which are highly cytotoxic. nih.govnih.gov This activation is crucial for the induction of cell death.

Studies have demonstrated that the expression of NTR in tumor cells renders them selectively sensitive to killing by prodrugs like CB1954. springernature.com Crystal structure analysis of NTR complexed with dinitrobenzamide prodrugs has provided detailed insights into the activation mechanism. For CB1954, the enzyme can reduce either the 2-nitro or the 4-nitro group, leading to the formation of DNA-crosslinking agents. nih.gov In contrast, for the dinitrobenzamide mustard compound SN 23862, steric hindrance from the larger mustard group dictates that only the 2-nitro group is positioned for reduction by the FMN cofactor in the enzyme's active site. nih.gov This targeted activation within enzyme-expressing cells leads to localized cell death, minimizing damage to surrounding healthy tissues.

Table 2: Enzyme/Prodrug Systems for Cell Death Induction This table is interactive. You can sort and filter the data.

| Enzyme | Prodrug (Dinitrobenzamide Class) | Mechanism of Action | Outcome | Reference |

|---|---|---|---|---|

| E. coli Nitroreductase (NTR) | CB1954 (5-(aziridin-1-yl)-2,4-dinitrobenzamide) | Reduction of 2- or 4-nitro group to cytotoxic hydroxylamine (B1172632), leading to DNA crosslinking. | Sensitizes NTR-expressing tumor cells to the prodrug, inducing cell death. | nih.govnih.gov |

Intracellular Killing in Infected Macrophage Models

The utility of dinitrobenzamide compounds extends to the context of infectious diseases, particularly those involving intracellular pathogens. Macrophages are key immune cells that engulf and destroy invading microbes. nih.gov However, some bacteria can survive and replicate within macrophages, leading to chronic infections. nih.gov

Research into N-alkyl-3,5-dinitrobenzamides has demonstrated their potential in combating such infections. These compounds have been evaluated for their antimycobacterial activity, including in ex vivo macrophage infection models. nih.gov In these studies, macrophages are infected with mycobacteria, and the ability of the compounds to reduce the intracellular bacterial load is assessed.

The findings indicate that certain N-alkyl-3,5-dinitrobenzamide derivatives exhibit significant activity in these models, with efficacy comparable to established antitubercular drugs like isoniazid. nih.gov The lipophilicity of the N-alkyl chain appears to play a crucial role in the activity, with derivatives having intermediate chain lengths showing the best results. nih.gov This suggests that these compounds can effectively penetrate macrophages and exert their antibacterial effects on the intracellular pathogens. The cytotoxicity of these compounds against the host macrophages is also a critical consideration, and studies have been conducted to assess this aspect. nih.gov

Table 3: Activity of N-Alkyl-3,5-Dinitrobenzamides in an Ex Vivo Macrophage Infection Model This table is interactive. You can sort and filter the data.

| Compound Derivative (N-Alkyl Chain Length) | Pathogen | Model | Outcome | Reference |

|---|---|---|---|---|

| Six Carbon Atoms | Mycobacterium tuberculosis | Ex vivo macrophage infection | Activity profile comparable to isoniazid. | nih.gov |

Advanced Analytical Methods for the Detection and Quantification of Dinitrobenzamide Compounds

Chromatographic Techniques for Separation and Analysis

Chromatography plays a vital role in separating dinitrobenzamide compounds from complex matrices and their related substances, such as metabolites and derivatives, before detection and quantification. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are commonly used techniques.

High-Performance Liquid Chromatography (HPLC) for Detection of Metabolites and Derivatives

HPLC is a widely used technique for the analysis of nitroaromatic compounds, including dinitrobenzamides and their metabolites, particularly in environmental and biological samples. This method is suitable for separating relatively non-volatile and thermally labile compounds, which can be a limitation for GC.

HPLC systems typically utilize reversed-phase columns, such as C18 and CN columns, often used in series to improve separation resolution, especially for isomeric nitroaromatic compounds. Mobile phases commonly consist of mixtures of acetonitrile (B52724) or methanol (B129727) with water, often acidified with phosphoric acid or formic acid for compatibility with Mass Spectrometry (MS) detection.

Detection in HPLC is frequently achieved using Ultraviolet (UV) detectors, leveraging the strong UV absorption of nitroaromatic compounds. Diode array detectors (DAD) can provide more comprehensive spectral information for identification. For radiolabeled compounds, radioactivity detection (RAD) or liquid scintillation counting (LSC) can be employed.

HPLC methods have been developed for the analysis of dinitrobenzamide derivatives and their reduction products formed during enzymatic metabolism. For instance, HPLC with UV detection at 254 nm has been used to assess the enzymatic conversion of dinitrobenzamide prodrugs, revealing the formation of multiple reduction products. Quantitative HPLC methods have also been developed to measure the concentration of dinitrobenzamide derivatives in cellular uptake studies.

The sensitivity of HPLC methods for nitroaromatic compounds can vary depending on the specific analyte, matrix, extraction efficiency, and detection method, typically ranging from sub- to mid-ppb levels in water samples. On-line preconcentration techniques coupled with HPLC have been explored to improve detection limits for trace analysis of nitroaromatic compounds in soil samples.

Table 1 summarizes some characteristics of HPLC methods for dinitrobenzamide-related compounds.

| Analyte/Compound Class | Matrix | Column Type | Mobile Phase | Detection Method | Noted Application / Finding | Source |

| Dinitrobenzamide prodrugs and metabolites | Biological (e.g., liver S9) | Not specified (RP-HPLC implied) | Not specified (with NADH cofactor) | UV (254 nm) | Assessment of enzymatic conversion and metabolite formation | |

| 4-Chloro-3,5-dinitrobenzamide | Not specified | Newcrom R1 (RP) | Acetonitrile, water, phosphoric acid (or formic acid for MS) | Not specified | Method for analysis, scalable for preparative separation | |

| 4-Amino-3,5-dinitrobenzamide | Not specified | Newcrom R1 (RP) | Acetonitrile, water, phosphoric acid (or formic acid for MS) | Not specified | Method for analysis, suitable for pharmacokinetics | |

| Nitroaromatic compounds (including dinitrobenzene) | Environmental media, biological samples | Reversed-phase (e.g., C18, CN) | Various (e.g., acetonitrile/water) | UV, RAD, LSC | General methods for environmental and biological samples, detection of metabolites | |

| Nitroaromatic compounds | Soil | LiChrosorb RP-18 | Methanol–water | UV (254 nm) | Trace analysis with on-line preconcentration, LOD 0.5–10 ppb |

Gas Chromatography (GC) Coupled with Mass Spectrometry (MS) for Trace Analysis

Gas Chromatography (GC), particularly when coupled with Mass Spectrometry (MS), is a powerful technique for the trace analysis of volatile and semi-volatile nitroaromatic compounds, including some dinitrobenzamides. GC-MS offers high sensitivity and selectivity, enabling both quantitative analysis and qualitative identification of analytes.

GC methods for nitroaromatic compounds often utilize wide bore capillary columns. Various detectors can be coupled with GC, including electron capture detectors (ECD), nitrogen-phosphorus detectors (NPD), flame ionization detectors (FID), thermal energy analyzers (TEA), and Mass Spectrometry (MS). GC-ECD is highly selective for analytes containing nitro groups.

GC-MS, especially using techniques like electron ionization (EI) or chemical ionization (CI), provides characteristic fragmentation patterns that aid in the identification of dinitrobenzamide compounds and their transformation products. For enhanced sensitivity, Gas Chromatography-Mass Spectrometry/Mass Spectrometry (GC-MS/MS) operating in secondary reaction monitoring (SRM) mode is employed, allowing reliable detection at very low concentrations.

Sample preparation is a critical step for GC analysis of environmental samples, often involving extraction techniques such as salting-out or solid-phase extraction (SPE) for water and ultrasonic extraction with acetonitrile for soil. Solid-phase microextraction (SPME) followed by GC-ECNI-MS has been optimized for the analysis of nitroaromatic compounds in complex water samples, showing lower limits of detection compared to SPE for small volume samples.

While GC is effective for many nitroaromatics, some explosives, including certain dinitro compounds, can be thermally labile, making GC analysis challenging due to potential decomposition in the heated injector. However, advances in columns and injector materials have made GC methods more feasible.

GC-MS/MS methods have achieved very low detection limits for nitroaromatic explosives in marine water, sediment, and biota samples, with femtogram per microliter LODs achievable using techniques like programmable temperature vaporization—large volume injection (PTV-LVI).

Table 2 presents data on GC-MS methods for nitroaromatic compounds.

| Analyte/Compound Class | Matrix | GC Column | Ionization Mode | Detection Method | Noted Performance / Application | Source |

| Nitroaromatic compounds (including 1,3-DNB) | Environmental media, biological samples | High-resolution GC | Not specified | ECD, MS | Standard methods, detection in blood and urine | |

| Nitro compounds (including 1,3-DNB, 1,2-DNB) | Environmental water, forensic rinse water | GC capillary column (e.g., with ECD) | Not specified | ECD | Green analytical method using single-drop microextraction, LODs in ng/L range | |

| Nitroaromatic compounds | Water, soil, waste | Wide bore capillary columns | Not specified | ECD, NPD, GC/MS | EPA Method 8091, detection in ppb/ppm range, confirmation necessary | |

| Nitroaromatic explosives (e.g., 1,3-DNB) | Marine water, sediment, biota | Not specified | MS/MS (SRM) | MS/MS | Trace analysis on femtogram levels, very low LODs achieved with PTV-LVI | |

| Nitroaromatic compounds | Aerosol | RTx-5MS, DB-5MS capillary columns | EI, Methane CI | MS | Method validation for characterizing aerosol NACs after derivatization | |

| Nitroaromatic compounds | Water | Not specified | ECNI | GC-ECNI-MS | Trace analysis using SPME and isotope dilution quantification, LODs in ng/L range |

Electrochemical Sensing Platforms for Selective Detection

Electrochemical methods offer promising alternatives for the detection of dinitrobenzamide compounds, providing advantages such as portability, low cost, and high sensitivity. These methods typically rely on the electrochemical activity of the nitro groups present in the dinitrobenzamide structure, which can undergo reduction.

Voltammetric Sensor Development for Dinitrobenzamide Derivatives

Voltammetry is a key electrochemical technique used in the development of sensors for nitroaromatic compounds. It involves measuring the current as the potential is varied. The reduction of nitro groups provides a basis for their voltammetric detection.

Voltammetric sensors for dinitrobenzamide derivatives and other nitroaromatic compounds have been developed using various electrode materials. These sensors can provide information about the concentration of the analyte based on the peak current observed at a specific reduction potential. The reduction potential of nitroaromatic compounds can be influenced by substituent groups, which can be used as an analytical characteristic for identification.

Differential pulse voltammetry (DPV) and square wave voltammetry (SWV) are often employed due to their high sensitivity. These techniques can achieve low detection limits for nitroaromatic compounds. For example, a voltammetric sensor using a modified carbon paste electrode showed linear dynamic ranges and low detection limits for analytes.

Voltammetric sensors can be designed for selective detection, sometimes enabling the simultaneous determination of multiple analytes. The development of these sensors often involves modifying the electrode surface to enhance the electrochemical reaction and selectivity.

Utilization of Modified Electrodes for Enhanced Detection

Modification of electrode surfaces is a common strategy to improve the sensitivity, selectivity, and performance of electrochemical sensors for dinitrobenzamide compounds and other nitroaromatics. Modified electrodes can facilitate electron transfer, provide specific binding sites for the analyte, or preconcentrate the analyte on the electrode surface.

Various materials have been used to modify electrodes for the detection of dinitrobenzamide derivatives and related compounds, including nanomaterials like carbon nanotubes (CNTs), graphene, and metal nanoparticles, as well as organic molecules.

For instance, carbon paste electrodes modified with nanocomposites containing CNTs and organic derivatives, such as N-(4-hydroxyphenyl)-3,5-dinitrobenzamide or N-(3,4-dihydroxyphenethyl)-3,5-dinitrobenzamide, have been developed as sensitive voltammetric sensors. These modified electrodes have shown enhanced electrocatalytic activity and improved detection limits for various analytes, including those relevant to dinitrobenzamide analysis or present in complex samples.

Mesoporous SiO2-modified glassy carbon electrodes have been shown to be highly sensitive for the cathodic voltammetric detection of nitroaromatic compounds, including dinitrobenzene, achieving nanomolar detection levels. The large surface area and special structure of nanomaterials contribute to the enhanced sensitivity.

Modified electrodes can also utilize specific interactions, such as π-π or charge-transfer interactions between the electrode modifier and the electron-deficient nitroaromatic compounds, to improve preconcentration and detection sensitivity. Molecularly imprinted polymers (MIPs) have also been used in conjunction with carbon paste electrodes to create selective sensors for nitroaromatic explosives.

Table 3 provides examples of modified electrodes used in electrochemical sensing of dinitrobenzamide derivatives and related compounds.

| Electrode Modification Material | Electrode Type | Analyte/Compound Class | Electrochemical Technique | Noted Performance / Application | Source |

| ZnO/CNTs nanocomposite + N-(4-hydroxyphenyl)-3,5-dinitrobenzamide | Carbon paste electrode | Hydrazine, Phenol (simultaneous detection) | Voltammetry (SWV) | High sensitivity, LOD 8.0 nmol/L for hydrazine | |

| N-(3,4-dihydroxyphenethyl)-3,5-dinitrobenzamide + multiwall carbon nanotubes | Carbon paste electrode | Captopril | Voltammetry (DPV) | Highly sensitive, LOD 3.4 x 10-8 mol/L | |

| N-(4-hydroxyphenyl)-3,5-dinitrobenzamide + magnesium oxide nanoparticles | Carbon paste electrode | Cysteamine, Guanine (B1146940), Adenine (B156593) (simultaneous detection) | Voltammetry | High sensitivity, LODs 0.009–1.0 μM | |

| Mesoporous SiO2 (MCM-41) | Glassy carbon electrode | Nitroaromatic compounds (including 1,3-dinitrobenzene) | Voltammetry (cathodic) | High sensitivity, nanomolar detection levels | |

| Boron-doped diamond/graphene nanowall | Electrode | TNT, TNA | Differential pulse voltammetry | Fast, low-cost, selective, sensitive, detection in landfill leachates | |

| FePt/CNTs nanocomposite + N-(4-hydroxyphenyl)-3,5-dinitrobenzamide | Carbon paste electrode | Glutathione, Piroxicam (simultaneous determination) | Voltammetry | High sensitivity, LODs 1.0 nmol/L and 0.1 μmol/L | |

| Synthesized tribenzamides + silver nanoparticles | Glassy carbon electrode | Mercuric(II) ions (amide interaction) | SWASV | Selective and sensitive detection below prohibited limits |

Spectrophotometric Methods for Quantitative Analysis

Spectrophotometric methods, which measure the absorption or transmission of light, can be used for the quantitative analysis of compounds that absorb light in the ultraviolet-visible (UV-Vis) region. Nitroaromatic compounds, including dinitrobenzamides, typically exhibit UV absorption due to the presence of nitro groups and the aromatic ring.

A spectrophotometric method exists for nitro and amino benzene-based compounds, although its selectivity for specific dinitro compounds like 1,3-dinitrobenzene (B52904) may be limited. UV-Vis spectrophotometry can be used to monitor the concentration of dinitrobenzamide compounds in solution, for example, during degradation studies. The formation of colored complexes, such as Meisenheimer complexes with alkaline solutions, can also be utilized for spectrophotometric determination of certain nitroaromatic compounds, including trinitrotoluene (TNT), which can be extended to other nitroaromatics with appropriate chromogenic reactions.

Infrared (IR) spectroscopy, which measures the absorption of infrared light, can also be used for the determination of nitroaromatic compounds. A method combining solid-phase microextraction (SPME) and IR spectroscopy has been described for determining nitroaromatic compounds in water, with quantitation limits in the microgram per liter range.

While spectrophotometric methods can be relatively simple and cost-effective, they may suffer from lower selectivity compared to chromatographic or electrochemical methods, especially in complex matrices where other compounds might interfere with the absorbance measurements.

Derivatization Strategies for Analytical Enhancement

Derivatization is a technique employed in analytical chemistry to chemically transform an analyte into a product, known as a derivative, with properties more suitable for detection, separation, or quantification by instrumental methods such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) researchgate.netdrawellanalytical.com. The primary goals of derivatization can include enhancing detector response (e.g., introducing chromophores for UV detection or fluorophores for fluorescence detection), improving chromatographic separation by altering polarity or volatility, or increasing ionization efficiency for mass spectrometry (MS) analysis sielc.comrsc.orgnih.govnih.gov.

While derivatization is a common practice for analyzing compounds that lack sufficient detectability or favorable chromatographic behavior, specific derivatization strategies applied directly to 3,4-Dinitrobenzamide for the purpose of analytical enhancement were not identified in the conducted literature search.

Compounds structurally related to this compound, such as 4-Amino-3,5-dinitrobenzamide and other dinitrobenzamide derivatives, have been analyzed using techniques like reversed-phase HPLC with UV detection sielc.comjfda-online.com. The presence of nitro groups within the dinitrobenzamide structure typically provides sufficient inherent UV activity, making direct detection by UV-Vis detectors feasible without the need for chemical derivatization to introduce a chromophore jfda-online.comrsc.org.

Therefore, based on the available information, specific derivatization reactions designed to enhance the analytical detection or quantification of this compound were not found, suggesting that existing analytical methods may rely on the compound's intrinsic properties for detection.

Environmental Fate and Degradation Pathways of Dinitrobenzamide Compounds

Biodegradation Studies by Microorganisms in Environmental Matrices

Biodegradation, the breakdown of materials by microorganisms such as bacteria and fungi, plays a significant role in the environmental fate of organic compounds. slideshare.net This process can occur under both aerobic (with oxygen) and anaerobic (without oxygen) conditions, converting organic materials into simpler components like carbon, hydrogen, and oxygen. slideshare.net The effectiveness of biodegradation is influenced by factors including the specific microbial community present, oxygen levels, temperature, pH, and the availability of light and water. slideshare.netnih.gov

Nitroaromatic compounds, a class that includes dinitrobenzamides, are produced through various industrial processes and are considered environmental contaminants. researchgate.net Microorganisms have developed oxidative or reductive pathways to degrade or transform these compounds. oup.com Reductive pathways, often catalyzed by bacterial nitroreductases, involve the reduction of nitro groups to hydroxylamino and/or amino derivatives. oup.com These enzymes are widely distributed among bacteria and can reduce a broad range of nitroaromatic substrates. oup.comnih.gov

Studies on the biodegradation of nitroaromatic compounds indicate that reduction of the nitro group is a major reaction controlling their behavior and fate in ecosystems containing bacteria. annualreviews.org For instance, the white rot fungus Phanerochaete chrysosporium has been shown to biodegrade and even mineralize nitroaromatic compounds, with initial steps often involving the reduction of nitro groups. annualreviews.org Certain bacterial strains, such as Desulfovibrio species, have also been studied for their ability to transform nitroaromatic compounds, sometimes utilizing them as a nitrogen source. annualreviews.org

While specific detailed studies on the biodegradation of 3,4-Dinitrobenzamide by microorganisms in environmental matrices were not extensively found in the search results, research on related dinitrobenzamide compounds and the broader class of nitroaromatics provides insight into potential degradation pathways. For example, studies on the biodegradation of insensitive high energetic materials, which can include nitroaromatic structures, highlight the potential for microbial degradation, although some transformation products may still be toxic. nih.govamazonaws.com The reduction of nitro groups is a common mechanism observed in the microbial transformation of nitroaromatic compounds. oup.com

Phototransformation Processes in Aquatic and Atmospheric Environments

Phototransformation, the alteration of a chemical substance by light, is another important process influencing the environmental fate of compounds, particularly in aquatic and atmospheric environments where they are exposed to sunlight. oecd.orgnih.gov This can involve direct photolysis, where the chemical directly absorbs light, or indirect phototransformation, where the chemical reacts with photochemically generated reactive species like hydroxyl radicals, ozone, or singlet oxygen. oecd.orgecetoc.org

In aquatic environments, phototransformation can be a significant degradation pathway for many chemicals. oecd.org Factors such as the presence of inorganic ions, humic substances, and pH can influence the rate and pathways of phototransformation. nih.gov For example, studies on the phototransformation of 3,5-dinitrobenzamide (B1662146) in aqueous solutions using UV-based oxidation processes (UV/H₂O₂ and UV/TiO₂) have shown that the decomposition follows pseudo-first-order kinetics and is affected by solution pH, being inhibited under alkaline conditions. researchgate.netresearchgate.net The presence of inorganic anions like nitrate (B79036), chloride, sulfate, bicarbonate, and carbonate also inhibited the degradation of 3,5-dinitrobenzamide in these processes. researchgate.net

Research on the phototransformation of 3,5-dinitrobenzamide in aqueous solutions indicated that after complete decomposition, approximately 50% of the compound was transformed into organic intermediates, with the remainder mineralized to CO₂, H₂O, and inorganic ions such as ammonium (B1175870), nitrate, and nitrite (B80452). researchgate.netresearchgate.net Based on the identified products, possible decomposition pathways involving UV/H₂O₂ and UV/TiO₂ processes have been proposed. researchgate.netresearchgate.net

Mobility and Distribution in Soil and Water Systems

The mobility and distribution of a chemical compound in soil and water systems are critical aspects of its environmental fate, determining its potential to leach into groundwater or be transported through surface runoff. epa.govnih.gov Mobility in soil is influenced by factors such as the substance's adsorption to soil particles, which can be related to its octanol-water partition coefficient (Kow) and soil organic matter content. nih.govreachonline.eu Adsorption studies and leaching experiments are used to assess mobility. reachonline.eu

For dinitrobenzamide compounds, information on mobility and distribution can be inferred from studies on related substances or general principles of chemical behavior in these matrices. The adsorption coefficient (Koc) is a key parameter used to assess the potential for a substance to sorb to soil and sediment. A low Koc value generally indicates low sorption and thus a higher potential for migration to groundwater. europa.eueuropa.eu

While specific Koc values for this compound were not found, a study on N-(2,3-Dimethylphenyl)-3,5-dinitrobenzamide mentioned that no biodegradation predictions or BCF (bioconcentration factor) data were available, suggesting limited environmental fate data for some dinitrobenzamide derivatives. epa.gov However, another source indicated that for a test chemical (identified as 3,5-dinitrobenzamide in other contexts), the log Koc value was determined to be 1.8568, indicating low sorption to soil and sediment and moderate migration potential to groundwater. europa.eueuropa.eu According to the Mackay fugacity model level III, if released into the environment, 30.6% of this chemical would partition into water. europa.eu

The movement of water through soil, influenced by soil texture, structure, and water content, plays a significant role in the transport of dissolved substances. cawood.co.ukmdpi.commdpi.com Changes in soil water content can affect the mobilization of pollutants. mdpi.com

Assessment of Environmental Persistence and Transformation Products

Environmental persistence refers to the length of time a chemical remains in the environment before being degraded or otherwise removed. Transformation products (TPs), also known as metabolites or degradates, are new compounds formed when the parent substance undergoes chemical or biological changes. epa.govfrontiersin.org Assessing persistence and identifying transformation products are crucial for understanding the long-term environmental impact of a compound. epa.gov

Persistence is influenced by the rates of various degradation processes, including biodegradation, phototransformation, and hydrolysis. epa.govresearchgate.net Half-life is a common metric used to describe persistence. epa.govresearchgate.net For nitroaromatic compounds, biodegradation rates can vary, and some can be persistent in certain environments. annualreviews.orgcdc.govepa.gov

Studies on the degradation of 3,5-dinitrobenzamide using UV-based advanced oxidation processes have identified primary decomposition products using techniques like time-of-flight mass spectrometry. researchgate.netresearchgate.net The formation of organic intermediates and the release of inorganic ions like ammonium, nitrate, and nitrite indicate the breakdown of the parent compound and the formation of transformation products. researchgate.netresearchgate.net Approximately 50% of the 3,5-dinitrobenzamide was decomposed into organic intermediates, with the rest mineralized. researchgate.netresearchgate.net